molecular formula C26H23N5O2 B11027698 N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11027698
M. Wt: 437.5 g/mol
InChI Key: AIRCRLRXNCTRSM-UHFFFAOYSA-N
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Description

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE is a complex organic compound that features a benzimidazole moiety fused with a quinazolinone structure

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C26H23N5O2/c32-23(15-8-16-31-17-27-20-12-5-4-11-19(20)26(31)33)30-24(18-9-2-1-3-10-18)25-28-21-13-6-7-14-22(21)29-25/h1-7,9-14,17,24H,8,15-16H2,(H,28,29)(H,30,32)

InChI Key

AIRCRLRXNCTRSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its equivalents . The quinazolinone moiety can be synthesized via the cyclization of anthranilic acid derivatives with formamide . The final step involves coupling the benzimidazole and quinazolinone intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxide derivatives

    Reduction: Formation of quinazolinone amine derivatives

    Substitution: Formation of alkylated or acylated benzimidazole derivatives

Scientific Research Applications

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE has diverse applications in scientific research:

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